

stability of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride

Cat. No.: B1453468

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An In-depth Technical Guide to the Stability of **2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the stability profile of **2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride** (CAS No. 1186195-01-6), a fluorinated amine salt of significant interest in pharmaceutical development. As a critical building block or active pharmaceutical ingredient (API), understanding its intrinsic stability and degradation pathways is paramount for ensuring drug product quality, safety, and efficacy. This document outlines the rationale for using the hydrochloride salt form, details best practices for handling and storage, and presents a systematic framework for evaluating its stability through forced degradation studies. Detailed experimental protocols, anticipated degradation mechanisms, and the development of a stability-indicating analytical method are discussed, providing researchers and drug development professionals with a robust, field-proven guide.

Introduction: The Significance of Amine Hydrochloride Salts in Pharmaceutical Science

2,2,2-trifluoro-1-(p-tolyl)ethanamine is a chiral amine featuring a trifluoromethyl group, which can impart unique pharmacological properties such as enhanced metabolic stability and binding affinity. The hydrochloride salt form is frequently chosen for amine-containing drug

substances for several critical reasons. The protonation of the basic amine nitrogen by hydrochloric acid forms an ionic salt, which typically confers superior physicochemical properties compared to the "free base" form.[\[1\]](#)[\[2\]](#)

Key advantages include:

- Enhanced Aqueous Solubility: Greatly improves dissolution rates and bioavailability for oral dosage forms.[\[3\]](#)
- Improved Stability: The salt form is generally less reactive and more resistant to oxidative and other degradation pathways compared to the lone pair of electrons on a free amine.[\[3\]](#)
- Crystallinity and Handling: Hydrochloride salts often form stable, crystalline solids with higher melting points, making them easier to purify, handle, and formulate during manufacturing.[\[1\]](#)

Therefore, a thorough investigation into the stability of **2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride** is not merely a regulatory requirement but a fundamental component of robust drug development, ensuring that the API maintains its integrity from synthesis to patient administration.

Physicochemical Properties and Recommended Storage

A foundational understanding of the molecule's properties is essential for its proper handling and analysis.

Property	Value	Reference
CAS Number	1186195-01-6	[4]
Molecular Formula	C ₉ H ₁₁ ClF ₃ N	[4][5]
Molecular Weight	225.64 g/mol	[5]
Appearance	Typically a white to off-white solid	Inferred
Incompatible Materials	Strong oxidizing agents	[6][7]
Recommended Storage	Sealed in a dry environment, protected from moisture. Store at 2-8°C for long-term stability.	[5][6]

Handling and Storage Best Practices

Based on safety data sheets and general guidelines for amine salts, the following handling procedures are critical:[6][7]

- **Hygroscopicity:** Amine salts can be hygroscopic.[8] Handle in a controlled, low-humidity environment and store in tightly sealed containers with desiccants where appropriate.
- **Ventilation:** Always handle in a well-ventilated area or chemical fume hood.[7]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
- **Secure Storage:** The compound should be stored in a secure, limited-access area, with temperature continuously monitored to ensure it remains within the specified range (e.g., 2-8°C).[9]

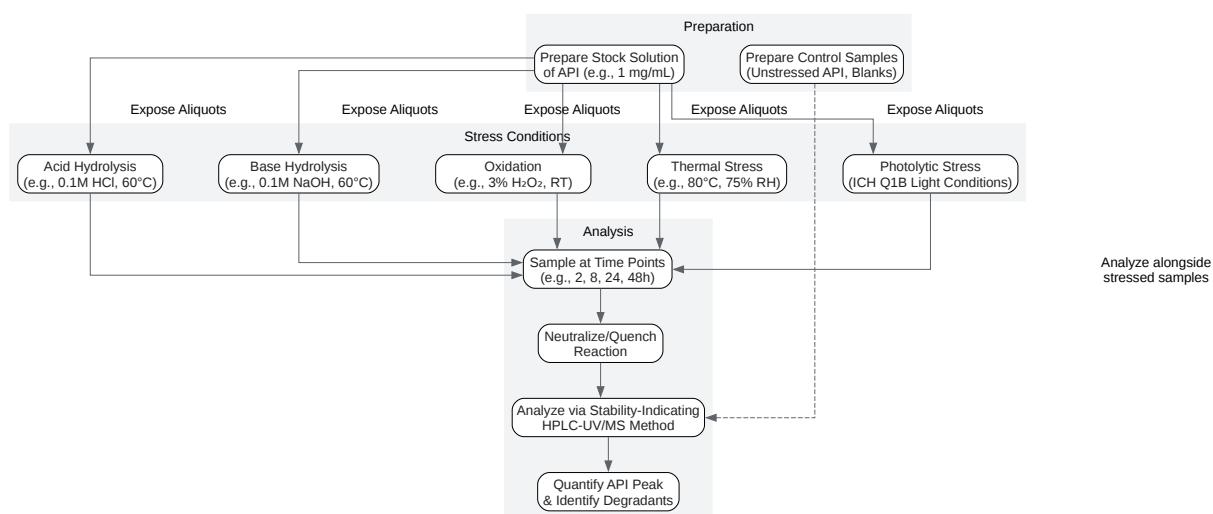
A Systematic Approach to Stability: Forced Degradation Studies

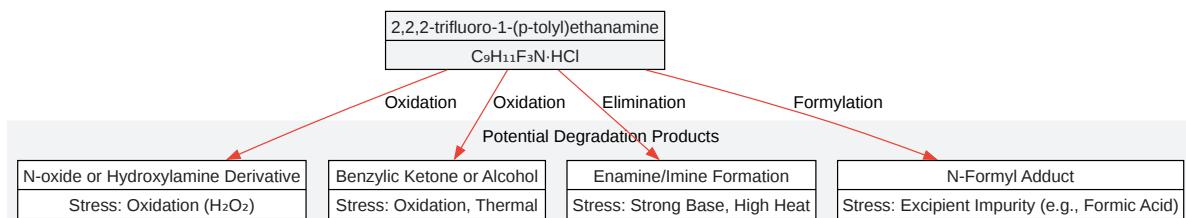
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely

degradation products and establish degradation pathways.[\[10\]](#) This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately quantify the API in the presence of its degradants.[\[10\]\[11\]](#) A typical degradation target is 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[\[12\]](#)

General Workflow for Forced Degradation

The following diagram outlines a logical workflow for conducting a forced degradation study.





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